Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate
Description
Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core substituted with a 1,2,3-thiadiazole ring via a carbonylamino (-NHCO-) linker. This structure combines sulfur- and nitrogen-containing rings, which are common in agrochemicals and pharmaceuticals due to their bioactivity and stability.
Properties
IUPAC Name |
methyl 3-(thiadiazole-4-carbonylamino)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3S2/c1-15-9(14)7-5(2-3-16-7)10-8(13)6-4-17-12-11-6/h2-4H,1H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGANFPHVQEFFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CSN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate typically involves the reaction of appropriate thiophene derivatives with 1,2,3-thiadiazol-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the by-products.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized synthetic routes that ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key functional groups:
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Thiadiazole ring (1,2,3-thiadiazol-4-ylcarbonyl)
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Amide linkage (-NH-C(=O)-)
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Methyl ester (-COOCH₃)
Each group contributes distinct reactivity:
| Functional Group | Reactivity Profile | Example Reactions |
|---|---|---|
| Thiadiazole ring | Susceptible to ring-opening under acidic/basic conditions; participates in cycloadditions | Nucleophilic substitution, [2+3] cycloaddition |
| Amide linkage | Hydrolysis under acidic/basic conditions; potential for hydrogen bonding | Acid-catalyzed hydrolysis to carboxylic acid |
| Methyl ester | Hydrolysis to carboxylic acid; transesterification or aminolysis | Saponification to free acid, ester exchange |
Thiadiazole Ring Reactions
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Nucleophilic Substitution
The sulfur and nitrogen atoms in the thiadiazole ring may facilitate displacement reactions. For example:-
Reaction with amines or thiols to form substituted derivatives.
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Ring-opening under strong nucleophiles (e.g., Grignard reagents).
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Cycloaddition
The 1,2,3-thiadiazole moiety can act as a diene in [2+3] cycloadditions with electron-deficient alkynes or nitriles, forming fused heterocyclic systems .
Amide Hydrolysis
The amide bond linking the thiadiazole and thiophene rings may undergo hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Produces 3-amino-2-thiophenecarboxylic acid and 1,2,3-thiadiazole-4-carboxylic acid.
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Basic Hydrolysis : Generates corresponding carboxylate salts.
Ester Functionalization
The methyl ester group is prone to:
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Saponification : Yielding the free carboxylic acid derivative under alkaline conditions.
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Aminolysis : Reaction with amines to form substituted amides.
Comparative Reactivity with Analogues
Data from structurally similar compounds (e.g., Methyl 3-amino-4-methylthiophene-2-carboxylate ) suggest that:
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Thiophene-based esters exhibit moderate stability under ambient conditions but hydrolyze readily in polar protic solvents .
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Thiadiazole rings in related compounds are reactive toward electrophilic aromatic substitution at the 5-position due to electron-withdrawing effects.
Research Gaps and Limitations
No direct experimental data on this compound’s reactions were identified in the provided sources. Key uncertainties include:
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Regioselectivity : Competing reactivity between thiadiazole and thiophene rings.
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Catalytic Effects : Influence of transition metals on reaction pathways.
Proposed Experimental Directions
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Hydrolysis Studies : Characterize ester and amide stability under varying pH.
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Cross-Coupling Reactions : Explore Suzuki-Miyaura coupling at the thiophene ring.
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Heterocyclic Functionalization : Investigate thiadiazole ring-opening with nucleophiles.
Scientific Research Applications
Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activity and therapeutic effects.
Medicine: Explored for its use in drug development, particularly in the treatment of various diseases.
Industry: Employed in the synthesis of advanced materials and chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The thiadiazole ring interacts with biological targets, leading to various physiological responses. The exact mechanism of action may vary depending on the specific application and biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate with structurally analogous compounds, focusing on molecular features, applications, and research findings:
Structural and Functional Differences
Heterocyclic Core Variations: The target compound’s 1,2,3-thiadiazole moiety differs from Thifensulfuron-methyl’s triazine group. Pyrazole-substituted analogs (e.g., ) prioritize aromatic interactions, which may shift activity toward non-herbicidal applications, such as kinase inhibition in pharmaceuticals.
Substituent Impact on Bioactivity: Sulfonylurea derivatives like Thifensulfuron-methyl rely on sulfonyl bridges for ALS inhibition, whereas the target compound’s thiadiazole-carbonyl linker may alter substrate specificity or metabolic stability . The cyano and methoxyethyl groups in the ranelic acid precursor improve solubility, a feature absent in the target compound, suggesting differences in formulation requirements.
Synthetic and Regulatory Considerations: Thifensulfuron-methyl’s commercial use is well-documented, but the target compound lacks direct regulatory data.
Efficacy and Environmental Profile
- Thifensulfuron-methyl : Effective at 16.7% concentration in pre-emergence herbicides but requires tank mixing with other ingredients (e.g., rimsulfuron) for broad-spectrum control .
- Pyrazole Analogs: No efficacy data provided, but molecular weight (341.38 vs. 295.35 for the target compound) suggests differing bioavailability .
- Environmental Persistence : Sulfonylureas like Thifensulfuron-methyl are prone to leaching, whereas thiadiazole-containing compounds may exhibit reduced mobility due to higher hydrophobicity.
Biological Activity
Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Overview of Thiadiazole Derivatives
Thiadiazole derivatives are known for their broad spectrum of biological activities. They have been reported to exhibit:
- Anticancer Activity : Effective against various cancer cell lines.
- Antimicrobial Activity : Inhibitory effects against bacteria and fungi.
- Anti-inflammatory Properties : Reducing inflammation in various models.
- Enzyme Inhibition : Particularly as inhibitors of monoamine oxidase (MAO) and other enzymes.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of thiophene derivatives with thiadiazole moieties. The structure can be elucidated through techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography.
1. Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives can induce apoptosis and cell cycle arrest in cancer cells. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 20b | HepG-2 | 4.37 ± 0.7 |
| 20b | A-549 | 8.03 ± 0.5 |
These results indicate that this compound possesses significant cytotoxicity against hepatocellular carcinoma and lung cancer cell lines .
2. Antimicrobial Activity
Thiadiazole derivatives have also shown promising antimicrobial properties. A review highlighted their effectiveness against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or function .
3. Enzyme Inhibition
Inhibitory activity against MAO enzymes has been noted for several thiadiazole derivatives:
| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) |
|---|---|---|
| 6b | 0.060 ± 0.002 | Not reported |
| Moclobemide | 0.100 ± 0.005 | Not reported |
Compound 6b exhibited strong inhibition against MAO-A, indicating potential applications in treating depression and other neurological disorders .
Case Studies
Several case studies have explored the biological activities of thiadiazole derivatives:
- Anticancer Studies : A study evaluated a series of new thiadiazoles for their anticancer properties against HepG-2 and A-549 cell lines, confirming significant cytotoxic effects .
- Antimicrobial Efficacy : Research on various thiadiazole compounds demonstrated their ability to inhibit the growth of resistant bacterial strains, showcasing their potential as new antimicrobial agents .
Q & A
Basic Questions
Q. What are the established synthetic routes for Methyl 3-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-2-thiophenecarboxylate?
- Methodological Answer : The compound can be synthesized via a multi-step coupling reaction. A thiophene carboxylate intermediate is first prepared, followed by conjugation with a 1,2,3-thiadiazole carbonyl moiety. Key steps include:
Thiophene Core Synthesis : Reacting methyl 3-amino-2-thiophenecarboxylate with a carbonylating agent (e.g., 1,2,3-thiadiazole-4-carbonyl chloride) under anhydrous conditions.
Coupling Reaction : Use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
